1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-beta-C-methyl-D-ribofuranose
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Overview
Description
1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-beta-C-methyl-D-ribofuranose is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of these compounds often rely on the inhibition of DNA synthesis and the induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-beta-C-methyl-D-ribofuranose typically involves the acetylation and benzoylation of ribofuranose derivatives. One common method includes the following steps:
Acetylation: The ribofuranose derivative is treated with acetic anhydride in the presence of a catalyst such as pyridine to introduce acetyl groups at the 1 and 2 positions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-beta-C-methyl-D-ribofuranose undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the acetyl and benzoyl groups with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-beta-C-methyl-D-ribofuranose has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes such as DNA synthesis and apoptosis.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting lymphoid malignancies.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-beta-C-methyl-D-ribofuranose involves its role as a purine nucleoside analog. It inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination. This leads to the induction of apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell cycle regulation and DNA repair .
Comparison with Similar Compounds
Similar Compounds
1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-xylofuranose: Another purine nucleoside analog with similar antitumor activity.
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: A related compound used in nucleoside synthesis.
Uniqueness
1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-beta-C-methyl-D-ribofuranose is unique due to its specific substitution pattern and its efficacy in targeting indolent lymphoid malignancies. Its ability to inhibit DNA synthesis and induce apoptosis makes it a valuable compound in cancer research .
Properties
Molecular Formula |
C24H24O9 |
---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
[(2R,3R,4R)-4,5-diacetyloxy-3-benzoyloxy-3-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C24H24O9/c1-15(25)30-20-23(31-16(2)26)32-19(14-29-21(27)17-10-6-4-7-11-17)24(20,3)33-22(28)18-12-8-5-9-13-18/h4-13,19-20,23H,14H2,1-3H3/t19-,20+,23?,24-/m1/s1 |
InChI Key |
PYHAGHQSRVMREB-HDNOUQGDSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C(O[C@@H]([C@@]1(C)OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(OC(C1(C)OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C |
Origin of Product |
United States |
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